molecular formula C5H7N3 B1288805 4-Amino-5-methylpyrimidine CAS No. 22433-68-7

4-Amino-5-methylpyrimidine

Cat. No. B1288805
CAS RN: 22433-68-7
M. Wt: 109.13 g/mol
InChI Key: XSCYITPLDKUZJB-UHFFFAOYSA-N
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Description

4-Amino-5-methylpyrimidine is a chemical compound with the molecular formula C5H7N3 and a molecular weight of 109.13 . It is a solid substance .


Molecular Structure Analysis

The IUPAC name for 4-Amino-5-methylpyrimidine is 5-methyl-4-pyrimidinamine . The InChI code is 1S/C5H7N3/c1-4-2-7-3-8-5(4)6/h2-3H,1H3,(H2,6,7,8) .


Physical And Chemical Properties Analysis

4-Amino-5-methylpyrimidine is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Pharmaceutical Research

4-Amino-5-methylpyrimidine: is a key intermediate in the synthesis of various pharmaceutical compounds. It’s particularly significant in the development of drugs that target the central nervous system. For instance, it’s used in the synthesis of Pharmaceutical Secondary Standards which are critical for ensuring the quality and consistency of pharmaceutical products .

Organic Synthesis

This compound serves as a building block in organic chemistry, enabling the synthesis of more complex molecules. It’s used in the preparation of 4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride , a derivative that’s essential in multiple synthetic pathways .

Analytical Chemistry

As a Certified Reference Material , 4-Amino-5-methylpyrimidine is used to calibrate instruments and validate analytical methods in chemistry laboratories. This ensures that experiments and measurements are accurate and can be replicated .

Safety and Hazards

4-Amino-5-methylpyrimidine is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation, skin irritation, and serious eye irritation . It’s important to handle this compound with care, using appropriate personal protective equipment .

properties

IUPAC Name

5-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-7-3-8-5(4)6/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCYITPLDKUZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617313
Record name 5-Methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22433-68-7
Record name 5-Methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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